2-(4-ethoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is a chemical compound with the molecular formula C18H28N2O2. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a piperidinylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide typically involves the reaction of 4-ethoxybenzoyl chloride with 1-(propan-2-yl)piperidin-4-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
- 2-(4-ethoxyphenyl)-N-[1-(methyl)piperidin-4-yl]acetamide
- 2-(4-ethoxyphenyl)-N-[1-(propan-2-yl)piperidin-3-yl]acetamide
Uniqueness
2-(4-ethoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl group provides specific reactivity, while the piperidinylacetamide moiety contributes to its potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-4-22-17-7-5-15(6-8-17)13-18(21)19-16-9-11-20(12-10-16)14(2)3/h5-8,14,16H,4,9-13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPNHAVGYBXRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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